2-(3-Nitroprop-1-en-2-yl)furan
Description
2-(3-Nitroprop-1-en-2-yl)furan is a nitro-substituted furan derivative characterized by a nitropropene group attached to the 2-position of the furan ring. The furan core (C₄H₄O) is a heterocyclic aromatic system with notable electron-rich properties, enabling diverse reactivity and applications in medicinal and materials chemistry .
Properties
CAS No. |
261171-52-2 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(3-nitroprop-1-en-2-yl)furan |
InChI |
InChI=1S/C7H7NO3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4H,1,5H2 |
InChI Key |
XQMKMQQCVRKOSX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C[N+](=O)[O-])C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitroprop-1-en-2-yl)furan typically involves the condensation of furan with nitroalkenes. One common method is the reaction of furan with 3-nitroprop-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(3-Nitroprop-1-en-2-yl)furan may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitroprop-1-en-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution at the furan ring.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
2-(3-Nitroprop-1-en-2-yl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(3-Nitroprop-1-en-2-yl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key furan derivatives with substituents at the 2-position, highlighting structural variations, molecular weights, biological activities, and toxicity profiles:
*Calculated for C₇H₇NO₃ (furan + nitropropene); †Estimated for C₁₃H₁₀O₃; ‡Depends on aryl group; §Calculated for C₁₃H₉NO₄.
Key Observations:
Electron-Withdrawing vs. In contrast, the oxo-phenylpropene group in 2-(3-Oxo-3-phenylprop-1-enyl)furan may confer conjugation effects, stabilizing the molecule but reducing acute toxicity (HTFOEL: 1 ppb) .
Biological Activity: Propenone-substituted furans (e.g., phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones) exhibit urease inhibition, a property critical for treating Helicobacter pylori infections . The nitro group in 2-(3-Nitroprop-1-en-2-yl)furan could similarly modulate enzyme interactions but requires empirical validation.
Structural and Crystallographic Insights :
- Derivatives like 3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one demonstrate crystallographic stability, suggesting nitro-furan systems may form robust frameworks for pharmaceutical design .
Toxicity Considerations :
- Substituted furans often exhibit steep dose-response curves for toxicity. The HTFOEL of 1 ppb for 2-(3-Oxo-3-phenylprop-1-enyl)furan underscores the need for cautious handling of nitro- or oxo-substituted analogs .
Gaps and Contradictions
- Activity Data: While propenone-furans show urease inhibition , the bioactivity of nitropropene-furans remains unverified.
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